![molecular formula C12H13N3O4 B1462322 Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate CAS No. 872728-83-1](/img/structure/B1462322.png)
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate
Overview
Description
This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrazolines, were synthesized according to the published procedures in the literature . In general, these methods involve the reaction of suitable precursors in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy . Single crystal X-ray analysis could provide unambiguous evidence for the structure .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
- EOA derivatives have shown promise as potential drug candidates due to their diverse pharmacological activities. Researchers explore their use as antitumor agents, anti-inflammatory drugs, and antimicrobial agents .
- EOA derivatives can participate in photocatalytic reactions. For instance, they can be oxidized to form lactone compounds using photocatalysts and cooperative catalysts .
Medicinal Chemistry and Drug Development
Photocatalytic Synthesis and Organic Transformations
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
This interaction could involve binding to a specific site on the target molecule, altering its shape or function, and triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of effects, including antimicrobial activities .
properties
IUPAC Name |
ethyl 2-[4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-2-18-10(16)7-13-9-5-3-8(4-6-9)11-14-12(17)19-15-11/h3-6,13H,2,7H2,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZRTOVADJERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C2=NOC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661165 | |
Record name | Ethyl N-[4-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
872728-83-1 | |
Record name | N-[4-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872728-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-[4-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-phenylamino)-acetic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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